Cas no 1248111-06-9 (1-(3-chloropyrazin-2-yl)piperidin-4-ol)

1-(3-chloropyrazin-2-yl)piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloropyrazin-2-yl)piperidin-4-ol
- 4-Piperidinol, 1-(3-chloro-2-pyrazinyl)-
-
- MDL: MFCD16079924
- インチ: 1S/C9H12ClN3O/c10-8-9(12-4-3-11-8)13-5-1-7(14)2-6-13/h3-4,7,14H,1-2,5-6H2
- InChIKey: SOASMJHVAOIYFU-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=CN=C2Cl)CCC(O)CC1
1-(3-chloropyrazin-2-yl)piperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264855-0.25g |
1-(3-chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 0.25g |
$513.0 | 2023-09-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19695-1G |
1-(3-chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 95% | 1g |
¥ 1,227.00 | 2023-03-31 | |
TRC | C125501-1g |
1-(3-Chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 1g |
$ 340.00 | 2022-06-06 | ||
Life Chemicals | F1907-0177-1g |
1-(3-chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 95%+ | 1g |
$611.0 | 2023-09-07 | |
Enamine | EN300-264855-0.1g |
1-(3-chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 0.1g |
$490.0 | 2023-09-14 | ||
Enamine | EN300-264855-5g |
1-(3-chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 5g |
$1614.0 | 2023-09-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514159-5g |
1-(3-Chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 98% | 5g |
¥4881.00 | 2024-08-09 | |
Life Chemicals | F1907-0177-0.25g |
1-(3-chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 95%+ | 0.25g |
$551.0 | 2023-09-07 | |
Life Chemicals | F1907-0177-10g |
1-(3-chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 95%+ | 10g |
$2566.0 | 2023-09-07 | |
Enamine | EN300-264855-0.05g |
1-(3-chloropyrazin-2-yl)piperidin-4-ol |
1248111-06-9 | 0.05g |
$468.0 | 2023-09-14 |
1-(3-chloropyrazin-2-yl)piperidin-4-ol 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
1-(3-chloropyrazin-2-yl)piperidin-4-olに関する追加情報
Introduction to 1-(3-chloropyrazin-2-yl)piperidin-4-ol (CAS No. 1248111-06-9)
1-(3-chloropyrazin-2-yl)piperidin-4-ol, identified by its Chemical Abstracts Service (CAS) number 1248111-06-9, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic organic molecule has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The compound features a piperidine ring linked to a chlorinated pyrazine moiety, which makes it a versatile scaffold for drug discovery and development.
The 3-chloropyrazin-2-yl substituent in the molecular structure is particularly noteworthy, as halogenated pyrazines are commonly employed in the synthesis of bioactive molecules. The chlorine atom introduces electrophilic characteristics, facilitating further functionalization and interactions with biological targets. This feature has made 1-(3-chloropyrazin-2-yl)piperidin-4-ol a subject of interest for researchers exploring novel pharmacophores.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various disease pathways. Piperidine derivatives, in particular, have been extensively studied for their role in modulating enzyme activity and receptor binding. The presence of both piperidine and chloropyrazine moieties in 1-(3-chloropyrazin-2-yl)piperidin-4-ol suggests potential applications in addressing multifaceted therapeutic challenges.
One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications that can enhance its pharmacological properties. Researchers have leveraged this flexibility to design analogs with improved solubility, bioavailability, and target specificity. For instance, studies have demonstrated that variations in the substitution pattern around the piperidine ring can significantly influence the compound's interaction with biological receptors.
The chloropyrazine core of 1-(3-chloropyrazin-2-yl)piperidin-4-ol has been explored in several cutting-edge research projects. A notable study published in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for developing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with cancer and inflammatory diseases. The ability of 1-(3-chloropyrazin-2-yl)piperidin-4-ol to modulate kinase activity has opened new avenues for therapeutic intervention.
Furthermore, the compound's unique chemical properties have made it a valuable tool in structure-based drug design. Computational modeling and experimental validation have shown that slight modifications to the chloropyrazine moiety can alter binding affinity and selectivity towards specific biological targets. This underscores the importance of 1-(3-chloropyrazin-2-yl)piperidin-4-ol as a building block for novel drug candidates.
Recent advancements in synthetic chemistry have also contributed to the growing interest in this compound. The development of efficient synthetic routes has enabled researchers to produce 1-(3-chloropyrazin-2-yl)piperidin-4-ol on a larger scale, facilitating further exploration of its pharmacological potential. These synthetic strategies have been instrumental in generating libraries of derivatives for high-throughput screening assays.
The therapeutic applications of 1-(3-chloropyrazin-2-yl)piperidin-4-ol extend beyond oncology. Emerging research suggests its utility in addressing neurological disorders, such as Alzheimer's disease and Parkinson's disease. The piperidine ring is known to interact with neurotransmitter receptors, making it an attractive candidate for developing neuroprotective agents. Additionally, the chloropyrazine moiety has shown promise in modulating inflammatory pathways, which could be beneficial in treating autoimmune diseases.
In conclusion, 1-(3-chloropyrazin-2-yl)piperidin-4-ol (CAS No. 1248111-06-9) represents a fascinating compound with significant pharmaceutical potential. Its unique structural features and versatile chemical properties make it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in the development of next-generation therapeutics.
1248111-06-9 (1-(3-chloropyrazin-2-yl)piperidin-4-ol) 関連製品
- 1897378-83-4(2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)
- 2229185-11-7(6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline)
- 2171139-12-9(3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)
- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)
- 2649078-00-0(1-(2-isocyanatoethyl)-2-methoxy-4-nitrobenzene)
- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)
- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)
- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
